2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is an organic compound featuring a pyridinone core substituted with a cyano group and a 2-ethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process:
Synthesis of 3-cyano-4,6-dimethyl-2-oxopyridine: : This intermediate is typically prepared through cyclization reactions involving appropriate substituted acetoacetates and cyanoacetic acid derivatives under basic conditions.
Nucleophilic Substitution: : The pyridinone intermediate undergoes nucleophilic substitution with 2-ethylphenylacetamide using catalysts like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Scaling up involves optimizing reaction conditions and purification methods:
Bulk Synthesis: : Utilizing large reactors with precise temperature control to ensure consistency.
Purification: : Crystallization and chromatographic techniques are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethyl group under specific conditions to form corresponding alcohols or ketones.
Reduction: : The cyano group can be reduced to an amine group using hydrogenation methods.
Substitution: : The ethylphenyl group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or Jones reagent.
Reducing Agents: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Solvents: : Commonly used solvents include dimethylformamide, dichloromethane, and acetonitrile.
Major Products Formed
Oxidation: : Formation of alcohols and ketones.
Reduction: : Formation of primary amines.
Substitution: : Diverse functionalized derivatives depending on the reacting agent.
Scientific Research Applications
Chemistry
Building Block: : Utilized in the synthesis of more complex organic molecules.
Catalysis: : Potential catalyst in organic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes, useful in biochemical studies.
Pharmacological Research: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: : Studied for its potential use in developing new medications targeting specific pathways.
Diagnostics: : Possible use as a diagnostic marker in certain diseases.
Industry
Material Science: : Use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, particularly enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal function. In pharmacological contexts, its mechanism involves modulation of specific signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide: : Lacks the ethylphenyl group, showcasing different reactivity and applications.
N-(2-ethylphenyl)-3-cyano-4,6-dimethyl-2-pyridone: : Structural isomer with different spatial arrangement affecting its chemical behavior.
4,6-dimethyl-3-cyano-2-pyridone: : Simple analogue used as a building block in various syntheses.
Uniqueness
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
This comprehensive exploration provides a detailed overview of the compound, covering its synthesis, reactivity, applications, mechanisms, and comparisons to similar compounds. Enjoy diving into the fascinating world of chemistry!
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-14-7-5-6-8-16(14)20-17(22)11-21-13(3)9-12(2)15(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMFNOXOJVZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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